molecular formula C22H21FN2OS B2620209 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide CAS No. 898452-54-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide

Cat. No. B2620209
CAS RN: 898452-54-5
M. Wt: 380.48
InChI Key: OOUMTVWVLYKZJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a small molecule that has shown promising results in various studies, and its mechanism of action has been investigated in detail.

Advantages and Limitations for Lab Experiments

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying cellular processes. It has also been shown to have potent inhibitory activity against PKC, making it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of using this compound in lab experiments is that it may have off-target effects, leading to unintended consequences.

Future Directions

There are several future directions for the study of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide. One direction is to investigate its potential use as an anti-cancer drug. It has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential use in the treatment of other diseases, such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models, making it a potential drug candidate for the treatment of neurodegenerative diseases. Overall, this compound is a promising compound that has shown potential in various scientific research applications. Its mechanism of action has been investigated in detail, and further studies are needed to determine its potential use as a drug candidate.

Synthesis Methods

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide involves several steps. The starting material is 4-fluoroaniline, which is reacted with ethyl 2-bromoacetate to form ethyl 4-fluorobenzoylacetate. This intermediate is then reacted with 2-bromoethylthiophene to form ethyl 2-(2-(thiophen-2-yl)ethyl)-4-fluorobenzoylacetate. The final step involves the reduction of the ester group to form this compound.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-fluorobenzamide has been used in various scientific research applications. It has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. It has also been shown to inhibit the growth of cancer cells, making it a potential anti-cancer drug candidate.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2OS/c23-19-9-7-17(8-10-19)22(26)24-14-20(21-6-3-13-27-21)25-12-11-16-4-1-2-5-18(16)15-25/h1-10,13,20H,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUMTVWVLYKZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=C(C=C3)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.